molecular formula C25H18N4O4 B10878327 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol

2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol

Cat. No.: B10878327
M. Wt: 438.4 g/mol
InChI Key: JNEULNOJTWKKLJ-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol is a complex organic compound that belongs to the class of chromeno-triazolo-pyrimidines. This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolo-pyrimidine system, and substituted with hydroxy and methoxy phenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Construction of the Triazolo-Pyrimidine Core: This step often involves the reaction of a suitable hydrazine derivative with a pyrimidine precursor, followed by cyclization.

    Substitution Reactions: Introduction of the hydroxy and methoxy phenyl groups can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazolo-pyrimidine core, potentially leading to the opening of the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems and their electronic properties.

Biology

Biologically, compounds of this class are investigated for their potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

In medicine, 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the design of molecules with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved may include signal transduction, gene expression regulation, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol: Lacks the methoxyphenyl group, providing a simpler structure.

    2-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol: Lacks the hydroxyphenyl group, altering its reactivity and biological activity.

    12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol: Lacks both hydroxy and methoxy groups, providing a base structure for comparison.

Uniqueness

The presence of both hydroxy and methoxy phenyl groups in 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol imparts unique electronic and steric properties. These substitutions can significantly influence the compound’s reactivity, solubility, and biological activity, making it distinct from its simpler analogs.

Properties

Molecular Formula

C25H18N4O4

Molecular Weight

438.4 g/mol

IUPAC Name

13-(2-hydroxyphenyl)-9-(2-methoxyphenyl)-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C25H18N4O4/c1-32-19-9-5-3-7-16(19)21-17-11-10-14(30)12-20(17)33-25-22(21)24-27-23(28-29(24)13-26-25)15-6-2-4-8-18(15)31/h2-13,21,30-31H,1H3

InChI Key

JNEULNOJTWKKLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C5=NC(=NN5C=N4)C6=CC=CC=C6O

Origin of Product

United States

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